1,4-Cyclohexanedione
Overview
Description
Synthesis Analysis
1,4-Cyclohexanedione can be synthesized through various chemical processes, including the oxidation of cyclohexanone. The oxidation reaction has been optimized to achieve significant yields under certain conditions, indicating the efficiency and effectiveness of these synthetic routes in producing 1,4-Cyclohexanedione from readily available cyclohexanone (Wang We, 2014).
Molecular Structure Analysis
The molecular structure of 1,4-Cyclohexanedione has been extensively studied using gas-phase electron diffraction and theoretical calculations. These studies have shown that 1,4-Cyclohexanedione exists in a mixture of conformations, predominantly in twist and chair forms. The detailed geometric parameters, such as bond lengths and angles, have been determined, providing insight into the compound's structural characteristics (Q. Shen & S. Samdal, 2011).
Chemical Reactions and Properties
1,4-Cyclohexanedione undergoes a variety of chemical reactions, demonstrating its versatility as a chemical reagent. Notably, its uncatalyzed oxidation by acidic bromate generates chemical oscillations, a rare and intriguing phenomenon that highlights the compound's reactive nature and the potential for dynamic chemical processes (V. J. Farage & D. Janjic, 1982).
Physical Properties Analysis
The physical properties of 1,4-Cyclohexanedione, such as its melting point, boiling point, and solubility in various solvents, are crucial for understanding its behavior in different chemical environments. While specific studies focused on these properties were not highlighted, they are fundamental to the compound's application in chemical synthesis and materials science.
Chemical Properties Analysis
1,4-Cyclohexanedione exhibits a range of chemical properties, including its reactivity towards different chemical groups and its role as a substrate in organocatalytic reactions. For instance, it participates in the organocatalytic asymmetric domino Michael-Henry reaction, producing bicyclo[3.2.1]octane derivatives with high enantioselectivity, showcasing its utility in generating complex molecular architectures (Michail Tsakos, M. Elsegood, & C. Kokotos, 2013).
Scientific Research Applications
Chemical Synthesis and Reactions :
- It's used in the one-step synthesis of N,N′-dialkyl-p-phenylenediamines at room temperature within a few hours (Higham et al., 2007).
- In the synthesis of bicyclo[3.2.1]octane derivatives with excellent enantioselectivities in the domino Michael-Henry process (Tsakos et al., 2013).
- Involved in the production of 1,4-dihydroxybenzene, further oxidized and brominated to 1,4-benzoquinone and bromoorganics (Szalai & Koros, 1998).
- Condensation with N-alkylarylamines yields N-alkyl-N-arylanilines and triarylamines (Haga et al., 1984).
Analytical and Environmental Applications :
- For trace analysis of aldehydes in environmental samples, it's more soluble in water and advantageous for easier reagent preparation and lower temperature (Stahovec & Mopper, 1984).
- Used in the automated near real-time fluorometric determination of atmospheric formaldehyde (Fan & Dasgupta, 1994).
Physical Chemistry and Reaction Dynamics :
- Causes complex sequences of propagation failures, breathing pulses, and backfiring pulses in an excitable reaction-diffusion system (Manz & Steinbock, 2006).
- Exhibits photo-controlled oscillatory reaction dynamics in a specific chemical reaction (Huh et al., 2003).
- Analysis of its molecular structures and conformational compositions revealed twist and chair forms (Shen & Samdal, 2011).
Quantitative Analysis Techniques :
- GC/MS analysis for accurate quantification of its underivatized compounds and derivatives (Molnár-Perl et al., 1995).
Other Notable Applications :
- Synthesized with a yield of 68% and purity of 99.6% by GC as 1,4-cyclohexanedione monoethylene acetal (Du Jun-xia, 2008).
- A qualitative method for electrochemically distinguishing two positional isomers of cyclohexane-1,3-dione (Chen Juan et al., 2016).
- Determined by reaction with o-phthalaldehyde in sulfuric acid using a sensitive and highly selective fluorimetric method (Sawicki & Johnson, 1966).
Safety And Hazards
Future Directions
There is ongoing research into the use of 1,4-Cyclohexanedione as a precursor for the synthesis of other compounds. For example, a recent study developed a highly selective, scalable, and continuous-flow process for the liquid-phase dehydrogenation of 1,4-cyclohexanedione to hydroquinone, a compound with vast industrial relevance as a monomer for polymer synthesis and as a pharmaceutical building block .
properties
IUPAC Name |
cyclohexane-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZFGQYXRKMVFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060929 | |
Record name | 1,4-Cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Aldrich MSDS] | |
Record name | 1,4-Cyclohexanedione | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9745 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Cyclohexanedione | |
CAS RN |
637-88-7 | |
Record name | 1,4-Cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Cyclohexanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohexanedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Cyclohexanedione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-CYCLOHEXANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJS27Z99AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.